molecular formula C9H7FN2O2 B1446534 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester CAS No. 1427504-86-6

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester

Cat. No.: B1446534
CAS No.: 1427504-86-6
M. Wt: 194.16 g/mol
InChI Key: KKHRQRXZJJUHBQ-UHFFFAOYSA-N
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Description

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid methyl ester group at the 3-position of the azaindole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under specific conditions. One-pot methods have been developed for the selective synthesis of 7-azaindoles and 7-azaindolines, which can be further functionalized to obtain the desired compound . The reaction conditions often involve the use of alkali-amides as controlling agents to achieve chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and the carboxylic acid methyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkali-amides . Reaction conditions typically involve refluxing in methanol or other suitable solvents to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azaindole derivatives.

Scientific Research Applications

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:

    Indole-3-carboxylic acid methyl ester: Lacks the fluorine atom and nitrogen in the ring.

    7-Azaindole-3-carboxylic acid methyl ester: Lacks the fluorine atom.

    4-Fluoroindole-3-carboxylic acid methyl ester: Lacks the nitrogen in the ring.

The presence of the fluorine atom and the nitrogen in the ring system of this compound makes it unique and imparts distinct chemical and biological properties .

Biological Activity

Overview

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester is a heterocyclic compound belonging to the azaindole family, characterized by its unique structure that includes a fluorine atom and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which is crucial in various therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under controlled conditions. One-pot methods have been developed to facilitate the selective synthesis of this compound, enhancing its yield and purity. The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly kinases. The fluorine atom and the carboxylic acid group are essential for binding to these targets, influencing the compound's biological effects. For example, it may inhibit kinase activity by blocking ATP-binding sites, thereby disrupting signal transduction pathways involved in cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound exhibits significant inhibitory effects on cancer cell growth, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) with IC50 values ranging between 0.87–12.91 μM .
  • Induction of apoptosis : It has been observed to increase caspase activity in treated cancer cells, indicating its role in promoting programmed cell death .

Antiviral Properties

In addition to its anticancer activity, this compound has demonstrated antiviral properties against various strains of viruses. Its mechanism involves inhibiting viral polymerases and other critical enzymes necessary for viral replication .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azaindole derivatives:

Compound NameKey FeaturesBiological Activity
Indole-3-carboxylic acid methyl esterLacks fluorine; simpler structureLimited anticancer activity
7-AzaindoleLacks fluorine; retains nitrogen in the ringModerate kinase inhibition
4-FluoroindoleLacks nitrogen; simpler indole structureLower selectivity against kinases

The presence of both fluorine and nitrogen in the structure of this compound imparts distinct chemical and biological properties that enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

  • Kinase Inhibition : In a study evaluating various azaindoles as kinase inhibitors, 4-Fluoro-7-azaindole derivatives showed promising activity against several kinases involved in cancer progression, demonstrating selectivity and potency in inhibiting CDK2 and CDK9 pathways .
  • Antiviral Efficacy : Research indicated that this compound effectively inhibited viral replication in vitro, showcasing potential as a therapeutic agent against influenza viruses by targeting viral polymerase activities .

Properties

IUPAC Name

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHRQRXZJJUHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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